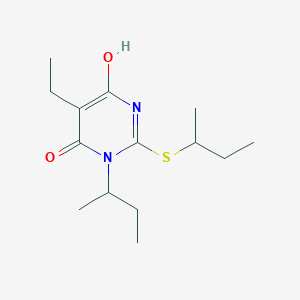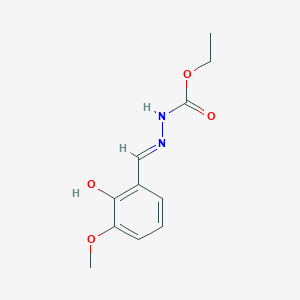
1-(4-butylphenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone
Descripción general
Descripción
1-(4-butylphenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone, commonly known as BPEH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPEH belongs to the class of hydrazones, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of BPEH involves the inhibition of topoisomerase IIα, an enzyme that plays a crucial role in DNA replication and cell division. BPEH binds to the DNA-topoisomerase IIα complex and prevents the enzyme from completing its catalytic cycle, leading to DNA damage and cell death. BPEH has also been shown to induce reactive oxygen species (ROS) generation, which further contributes to its anticancer activity.
Biochemical and Physiological Effects:
BPEH has been found to exhibit significant anticancer activity in vitro and in vivo. It has also been shown to possess antioxidant and anti-inflammatory properties. BPEH has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 and increase the levels of anti-inflammatory cytokines such as IL-10. BPEH has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPEH is a promising candidate for the development of new anticancer drugs due to its potent anticancer activity and ability to overcome multidrug resistance. However, BPEH has some limitations for lab experiments, such as its poor solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations can be overcome by optimizing the formulation and dosage of BPEH.
Direcciones Futuras
There are several future directions for the research on BPEH. One direction is to further investigate the mechanism of action of BPEH and its interaction with other cellular targets. Another direction is to develop new formulations of BPEH that improve its solubility and bioavailability. Additionally, the potential therapeutic applications of BPEH in other diseases such as diabetes and inflammation should be explored. Finally, the in vivo efficacy and safety of BPEH should be evaluated in animal models and clinical trials.
In conclusion, BPEH is a promising chemical compound with significant potential for therapeutic applications. Its potent anticancer activity, antioxidant and anti-inflammatory properties, and ability to improve glucose metabolism make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of BPEH and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
BPEH has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and liver cancer cells. BPEH induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of topoisomerase IIα and inducing DNA damage. BPEH has also been shown to inhibit the growth of multidrug-resistant cancer cells, making it a promising candidate for the development of new anticancer drugs.
Propiedades
IUPAC Name |
2-[(2E)-2-[1-(4-butylphenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-4-5-6-14-7-9-15(10-8-14)13(3)20-21-17-18-12(2)11-16(22)19-17/h7-11H,4-6H2,1-3H3,(H2,18,19,21,22)/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXVSXIMTHTWMM-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=NNC2=NC(=CC(=O)N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)/C(=N/NC2=NC(=CC(=O)N2)C)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




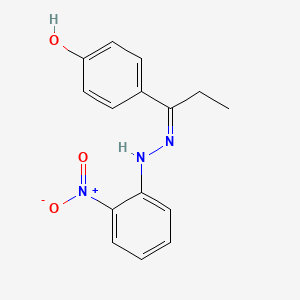

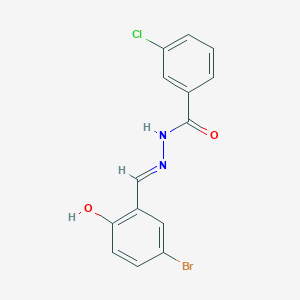
![N'-[(2-hydroxy-1-naphthyl)methylene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B3723098.png)
![2-{[(2-benzoyl-4-chlorophenyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B3723104.png)
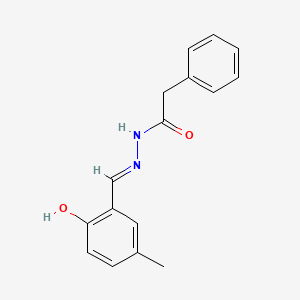
![1-(4-hydroxy-3-methylphenyl)ethanone [6-(4-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]hydrazone](/img/structure/B3723130.png)
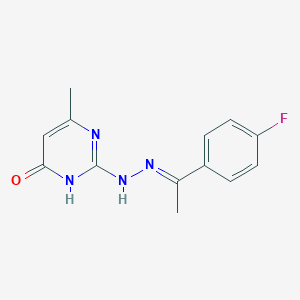
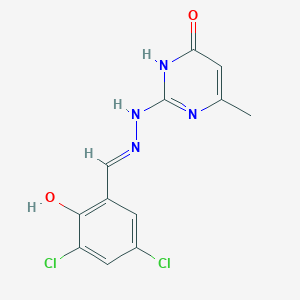

![4-bromobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3723165.png)
